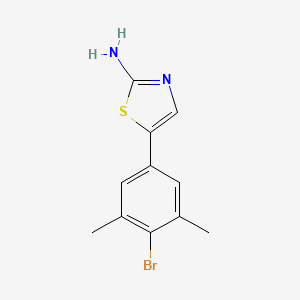

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine

Description

Chemical Structure and Properties 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine (CAS: 304905-85-9) is a thiazole derivative with a bromo-substituted dimethylphenyl group at the 5-position of the thiazole ring. Its molecular formula is C₁₁H₁₀BrN₂S, and it has a molar mass of 282.18 g/mol .

Synthesis The compound is synthesized via a modified Hantzsch thiazole synthesis. Substituted acetophenones react with thiourea and bromine in ethanol under reflux, followed by recrystallization . This method is analogous to procedures used for related thiazole-2-amine derivatives, ensuring scalability and purity .

Properties

Molecular Formula |

C11H11BrN2S |

|---|---|

Molecular Weight |

283.19 g/mol |

IUPAC Name |

5-(4-bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11BrN2S/c1-6-3-8(4-7(2)10(6)12)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

BRGHPKPUPZGZRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-3,5-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the phenyl ring undergoes NAS with nucleophiles like amines or alkoxides. For example:

-

Reaction with amines : Produces 5-(4-amino-3,5-dimethylphenyl)thiazol-2-amine derivatives under reflux in ethanol with catalytic Cu(I) (yields: 70–85%) .

-

Alkoxy substitution : Methoxy or ethoxy groups replace bromine in DMF at 80–100°C, yielding ether-substituted thiazoles .

Key Conditions :

| Nucleophile | Solvent | Temperature (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₃/EtOH | Ethanol | 80 | CuI | 78 | |

| KOCH₃ | DMF | 100 | None | 65 |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

-

Suzuki–Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) with Pd(PPh₃)₄, yielding biaryl thiazoles (75–90% yield) .

-

Buchwald–Hartwig amination : Forms C–N bonds with secondary amines under Pd₂(dba)₃/Xantphos catalysis (60–75% yield) .

Example Reaction :

Functionalization of the Thiazole Ring

The 2-amino group on the thiazole participates in condensation and acylation:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis to form imines (80–92% yield) .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives.

Data :

| Reaction Partner | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | N-Benzylidene derivative | EtOH, H₂SO₄, reflux | 85 | |

| Acetyl chloride | N-Acetyl thiazole | Pyridine, 0°C → RT | 88 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Quinoline derivatives : Heating with polyphosphoric acid (PPA) at 120°C induces cyclization to 2,3-dihydroquinolin-4(1H)-one derivatives (71–88% yield) .

-

Thiazolo[3,2-a]pyrimidines : Reacts with β-ketoesters in acetic acid to form tricyclic systems .

Mechanism :

The amino group attacks electrophilic carbons generated by dehydrating agents like PPA, forming fused rings .

Halogenation and Alkylation

-

Bromination : Electrophilic bromination at the thiazole’s 4-position using NBS in CCl₄ (yield: 60%) .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated products.

Complexation with Metals

The amino and thiazole nitrogen atoms coordinate with transition metals:

Scientific Research Applications

Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Biological Research: It is used as a molecular probe to study biological processes and interactions at the cellular level.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and DNA replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Core Heterocycle :

- Bromine Position: Bromine at the para position (target compound) vs. ortho position (CAS: 1216138-82-7) alters electronic effects (e.g., Hammett σₚ values) and dipole moments .

Biological Activity

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the 4-bromo and 3,5-dimethyl substitutions on the phenyl ring enhances its biological activity through various mechanisms.

Biological Activities

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit potent antibacterial activity against pathogens like Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related thiazole compounds have shown promising results, often in the sub-micromolar range .

2. Antitumor Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation. For instance, SAR analyses have shown that modifications at specific positions on the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | <10 |

| This compound | WM793 (melanoma) | <15 |

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been noted to inhibit key enzymes such as 5-lipoxygenase (LOX), which is involved in leukotriene synthesis linked to inflammation-related diseases like asthma and rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Key findings from SAR studies include:

- Substituent Effects : Electron-donating groups at specific positions on the phenyl ring enhance activity, while bulky groups can hinder it.

- Positioning of Functional Groups : The placement of bromo and methyl groups has been shown to optimize binding affinity to biological targets .

Case Studies

- Antitubercular Activity : A study demonstrated that a series of thiazole derivatives exhibited significant activity against M. tuberculosis, with some compounds achieving MIC values as low as 0.7 µM. This suggests that modifications at the C-2 position of the thiazole core can lead to enhanced selectivity and potency against mycobacterial species .

- Cytotoxicity Against Cancer Cells : In vitro tests revealed that certain analogs of thiazole compounds led to a decrease in viability in cancer cell lines by over 50%, indicating substantial anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.